![molecular formula C13H9ClN2OS B3037071 4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile CAS No. 428512-62-3](/img/structure/B3037071.png)
4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile
Overview
Description
4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile is a chemical compound with the CAS Number: 428512-62-3 . It has a molecular weight of 276.75 . It is in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 4-chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile . The InChI Code is 1S/C13H9ClN2OS/c14-6-12(17)10(7-15)13-16-11(8-18-13)9-4-2-1-3-5-9/h1-5,8,10H,6H2 .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications
Synthesis of Imidazole Containing Compounds
This compound could potentially be used in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
Antimicrobial Applications
The derivatives of imidazole show different biological activities such as antibacterial and antimycobacterial . Therefore, “4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile” could potentially be used in the development of new antimicrobial drugs .
Anti-inflammatory and Antitumor Applications
Imidazole derivatives also exhibit anti-inflammatory and antitumor activities . This suggests that “4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile” could be used in the development of new anti-inflammatory and antitumor drugs .
Synthesis of Thiazole Derivatives
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom. They have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . “4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile” could potentially be used in the synthesis of thiazole derivatives .
Pharmaceutical Applications
Thiazoles have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, “4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile” could be used in the development of new pharmaceutical drugs .
Fluorescent Probe Development
This compound could potentially be used in the development of new fluorescent probes based on the phenanthroimidazole backbone . The aldehyde group was selected as the active group to bind to the protein during conjugation .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing thiazole moieties have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
It’s known that some thiazole derivatives can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Some thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment .
properties
IUPAC Name |
4-chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-6-12(17)10(7-15)13-16-11(8-18-13)9-4-2-1-3-5-9/h1-5,8,10H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZFYODYDIQXET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(C#N)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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